4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride

Catalog No.
S740186
CAS No.
62002-31-7
M.F
C6H10ClN3
M. Wt
159.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihyd...

CAS Number

62002-31-7

Product Name

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride

IUPAC Name

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;hydrochloride

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

InChI

InChI=1S/C6H9N3.ClH/c1-2-7-3-6-5(1)8-4-9-6;/h4,7H,1-3H2,(H,8,9);1H

InChI Key

CHLFJSVTUQAGSC-UHFFFAOYSA-N

SMILES

C1CNCC2=C1N=CN2.Cl

Canonical SMILES

C1CNCC2=C1N=CN2.Cl

The exact mass of the compound 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 207939. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride (CAS 62002-31-7), commonly known as spinaceamine dihydrochloride, is a conformationally restricted, bicyclic aza-analog of histamine. As a rigidified imidazopyridine building block, it is heavily procured for the synthesis of highly selective histamine H3 and H4 receptor ligands, as well as human carbonic anhydrase (hCA) activators. The dihydrochloride salt form ensures high aqueous solubility, precise stoichiometric control during complex coupling reactions, and long-term bench stability compared to its free base counterpart. Its primary procurement value lies in its ability to impart strict conformational limits on synthesized pharmacophores, dramatically enhancing target selectivity and altering functional activity (e.g., shifting from agonism to antagonism) in downstream drug discovery workflows[1].

Substituting spinaceamine dihydrochloride with flexible precursors like histamine dihydrochloride fundamentally alters the pharmacological profile of the resulting compounds, often resulting in a complete loss of receptor subtype selectivity (e.g., failing to differentiate between H3R and H4R) and retaining unwanted agonistic activity. Furthermore, attempting to use the spinaceamine free base instead of the dihydrochloride salt introduces significant processability issues; the free base is prone to oxidative degradation and exhibits poor solubility in the polar protic solvents typically required for Schiff base formations and Pictet-Spengler cyclizations. The dihydrochloride salt guarantees reproducible dissolution and prevents yield-limiting degradation during the synthesis of complex bis-spinaceamine derivatives or 2,4-diaminopyrimidine conjugates [1].

Precursor Suitability for Ultra-Selective Histamine H4 Receptor Ligands

When incorporated into 2-arylbenzimidazole or 2,4-diaminopyrimidine scaffolds, the rigid spinaceamine core provides massive selectivity gains compared to flexible histamine derivatives. Research demonstrates that merging the spinaceamine chemotype with a 2-arylbenzimidazole yields an approximately 1800-fold to 2700-fold subtype selectivity for the human H4 receptor (hH4R) over other histamine receptor subtypes, achieving high binding affinities (pKi up to 8.5). In contrast, flexible histamine-based or unconstrained diamine analogs typically exhibit promiscuous binding across H1R, H2R, and H3R, making spinaceamine the mandatory precursor for selective H4R antagonist development [1].

Evidence DimensionReceptor subtype selectivity (hH4R vs. other histamine receptors)
Target Compound DataSpinaceamine-derived scaffolds (≈1800 to 2700-fold hH4R selectivity, pKi ~8.29-8.5)
Comparator Or BaselineFlexible histamine/unconstrained diamine analogs (Promiscuous binding, low selectivity)
Quantified Difference>1800-fold improvement in subtype selectivity
ConditionsIn vitro radioligand binding assays at human histamine receptors

Buyers developing targeted H4R immunomodulators must procure this rigid scaffold to avoid off-target neurological (H3R) or allergic (H1R) side effects.

Pharmacophore Rigidification for Agonist-to-Antagonist Conversion

The conformational restriction imposed by the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine bicyclic system fundamentally alters the intrinsic efficacy of the resulting ligands. While the flexible diamine fragment of histamine typically acts as a potent agonist at histamine receptors, restricting this fragment into the spinaceamine bicyclic system effectively converts potent agonists into high-affinity antagonists or inverse agonists. For example, in functional assays, spinaceamine-based derivatives act as sub-nanomolar H4R antagonists, whereas their unconstrained counterparts retain strong agonistic activity [1].

Evidence DimensionIntrinsic receptor efficacy
Target Compound DataSpinaceamine-derived ligands (Antagonist / Inverse agonist activity)
Comparator Or BaselineHistamine-derived flexible ligands (Potent agonist activity)
Quantified DifferenceComplete shift in functional profile (Agonism to Antagonism)
ConditionsFunctional assays (e.g., beta-arrestin recruitment or GTPgammaS assays)

Procuring spinaceamine is essential for medicinal chemists whose objective is to synthesize receptor antagonists rather than agonists, as the rigid core dictates the functional outcome.

Activation Efficacy in Human Carbonic Anhydrase (hCA) Isoforms

Spinaceamine dihydrochloride is utilized to synthesize bis-spinaceamine substituted derivatives that act as highly potent activators of human carbonic anhydrase isoforms. Compared to baseline flexible histamine Schiff bases, bis-spinaceamine derivatives demonstrate exceptional activation constants, particularly for the hCA VII isoform, achieving activation constants (Ka) as low as 32 nM. The dihydrochloride salt ensures the necessary aqueous solubility and precise stoichiometry during the base-catalyzed coupling with bis-aldehydes, which is critical for maximizing the yield of these potent, rigidified enzyme activators [1].

Evidence DimensionEnzyme activation constant (Ka) for hCA VII
Target Compound DataBis-spinaceamine derivatives (Ka down to 32 nM)
Comparator Or BaselineStandard flexible histamine Schiff bases (Higher micromolar Ka values, lower potency)
Quantified DifferenceNanomolar vs. Micromolar activation potency
ConditionsIn vitro human carbonic anhydrase (hCA VII) activation assays

For researchers targeting specific hCA isoforms for neurological or cognitive enhancement applications, this compound provides the necessary structural rigidity to achieve nanomolar activation potency.

Aqueous Solubility and Processability in Base-Catalyzed Cyclizations

In the synthesis of complex bis-spinaceamine derivatives and Schiff bases, the dihydrochloride salt of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine demonstrates superior processability compared to its free base. The dihydrochloride salt is highly soluble in polar protic solvents (such as water and ethanol), allowing for homogeneous base-catalyzed coupling reactions (e.g., with NaOH or KOH) at 80 °C without the premature precipitation or oxidative degradation commonly observed with free saturated aza-heterocycles. This precise stoichiometric control directly translates to higher yields of ring-closure products and prevents the need for complex, yield-limiting intermediate purification steps[1].

Evidence DimensionReaction homogeneity and precursor stability
Target Compound DataSpinaceamine dihydrochloride (Highly soluble, stable in aqueous/ethanolic base-catalyzed reactions)
Comparator Or BaselineSpinaceamine free base (Prone to oxidation, poor solubility profile in standard aqueous protocols)
Quantified DifferenceEnables single-pot aqueous/ethanolic coupling without premature degradation
ConditionsBase-catalyzed coupling with bis-aldehydes in water/ethanol at 80 °C

Procurement of the dihydrochloride salt ensures seamless integration into standard laboratory workflows for Schiff base and Pictet-Spengler syntheses, maximizing final product yield.

Synthesis of Selective Histamine H4 Receptor Antagonists

Directly leveraging its ability to impart extreme conformational restriction and shift functional activity from agonism to antagonism, this compound is the premier starting material for developing H4R-selective immunomodulators. It is essential for researchers targeting asthma, rheumatoid arthritis, and pruritus where avoiding H3R off-target effects is critical [1].

Development of Human Carbonic Anhydrase (hCA) Activators

Utilizing its superior aqueous solubility and base-catalyzed processability, the dihydrochloride salt is procured to synthesize bis-spinaceamine derivatives. These derivatives serve as nanomolar activators of the hCA VII isoform, a target of interest in cognitive and neurodegenerative disorder research [2].

Rigidified Scaffold Procurement for High-Throughput Screening (HTS) Libraries

Medicinal chemistry CROs procure this bicyclic aza-analog to populate sp3-enriched, conformationally restricted screening libraries. It serves as a superior alternative to flat, flexible amines that often lead to promiscuous binding and 'pan-assay interference' (PAINS) in early-stage drug discovery[1].

Dates

Last modified: 08-15-2023

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